molecular formula C17H18N2O B11801710 (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11801710
M. Wt: 266.34 g/mol
InChI Key: OFNUZLUGNCQTHO-UHFFFAOYSA-N
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Description

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring, a phenyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the formation of the pyrrolidine ring followed by the attachment of the phenyl and methylpyridine groups. One common method involves the reaction of pyrrolidine with a suitable phenyl ketone and a methylpyridine derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to the presence of the methylpyridine group, which can enhance its binding affinity and specificity for certain targets. This makes it a valuable compound for medicinal chemistry and drug development .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

[2-(3-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2O/c1-13-12-18-10-9-15(13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3

InChI Key

OFNUZLUGNCQTHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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